2-Chloro-6-fluoroquinazoline
Overview
Description
2-Chloro-6-fluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4ClFN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the sixth position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzoic acid derivatives with acid chlorides to form substituted anthranilates, which then undergo cyclization to yield quinazoline derivatives . Another approach involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinazolines, while oxidation and reduction reactions can lead to quinazolinone derivatives .
Scientific Research Applications
2-Chloro-6-fluoroquinazoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoroquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells .
Comparison with Similar Compounds
- 2-Chloro-4-phenylquinazoline
- 6-Bromo-2-chloro-4-(furan-2-yl)quinazoline
- 8-Bromo-2-chloro-6-fluoroquinazoline
Comparison: 2-Chloro-6-fluoroquinazoline is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and potency .
Properties
IUPAC Name |
2-chloro-6-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJZACFROUOTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591580 | |
Record name | 2-Chloro-6-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113082-27-2 | |
Record name | 2-Chloro-6-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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